2,3,5-Trimethylbenzene-1,4-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

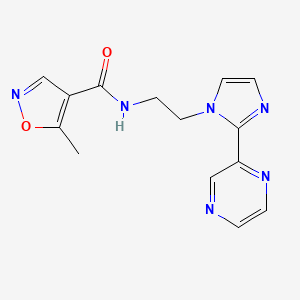

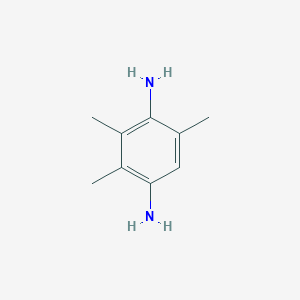

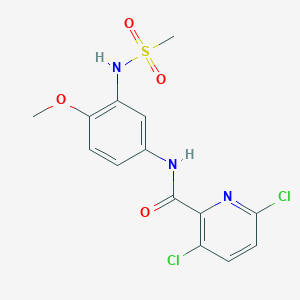

2,3,5-Trimethylbenzene-1,4-diamine is a chemical compound with the molecular formula C₉H₁₄N₂ . It is a derivative of benzene with three methyl substituents positioned symmetrically around the ring .

Molecular Structure Analysis

The molecular weight of 2,3,5-Trimethylbenzene-1,4-diamine is 150.22 . The InChI code for this compound is 1S/C9H14N2/c1-5-4-8(10)6(2)7(3)9(5)11/h4H,10-11H2,1-3H3 .科学的研究の応用

Material Science: Synthesis of Advanced Polymers

2,3,5-Trimethylbenzene-1,4-diamine: is utilized in material science for the synthesis of advanced polymers. Its unique structure allows it to act as a monomer that can be polymerized into high-performance materials with specific properties such as increased thermal stability and mechanical strength. These polymers find applications in aerospace, automotive, and electronics industries where materials with exceptional durability and resistance to extreme conditions are required .

Chemical Synthesis: Building Block for Organic Compounds

In chemical synthesis, this compound serves as a versatile building block for a variety of organic compounds. Its reactivity enables the formation of complex molecules that are essential in the development of pharmaceuticals, agrochemicals, and dyes. Researchers leverage its reactivity in multi-step synthesis processes to create compounds with desired biological or chemical properties .

Chromatography: Stationary Phase Development

2,3,5-Trimethylbenzene-1,4-diamine: is used in chromatography as a precursor for developing stationary phases. These stationary phases are critical for the separation of complex mixtures in analytical chemistry. The compound’s structure allows for the fine-tuning of the stationary phase’s polarity and selectivity, enhancing the resolution of chromatographic separations .

Analytical Chemistry: Derivatization Agent

In analytical chemistry, it acts as a derivatization agent for the analysis of various substances. Derivatization can increase the detectability and measurability of compounds, especially in techniques like mass spectrometry and HPLC. By reacting with analytes, it forms derivatives that are more amenable to analytical procedures, improving accuracy and sensitivity .

Environmental Science: Azo Dye Degradation

Environmental science benefits from the use of 2,3,5-Trimethylbenzene-1,4-diamine in the biodegradation of azo dyes. These dyes are prevalent in industrial waste and pose significant environmental hazards. The compound can be part of a biocatalytic process, aiding in the breakdown of these dyes into less harmful substances, thus mitigating pollution and ecological damage .

Life Science: Bioconjugation in Drug Delivery

In life sciences, this compound is applied in bioconjugation processes for drug delivery systems. Its chemical structure allows for the attachment of drug molecules to carriers or targeting agents. This conjugation can enhance the efficacy and specificity of drug delivery, particularly in targeted cancer therapies where precision is paramount .

Safety and Hazards

作用機序

Target of Action

Similar compounds like benzene derivatives are known to undergo electrophilic aromatic substitution .

Mode of Action

Benzene derivatives, for instance, undergo electrophilic aromatic substitution . This process involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Polyamines, a class of compounds that includes diamines, are known to regulate various aspects of plant growth, development, and stress responses . They can activate ion transport, calcium dynamics, lipid, protein kinase, protein conjugation, and nucleic acid regulation mechanisms, modulating downstream transcriptomic, proteomic, metabolomic, and hormonal pathways .

Result of Action

Similar compounds like benzene derivatives are known to undergo electrophilic aromatic substitution, which could potentially alter the structure and function of biomolecules .

Action Environment

It is known that exposure to trimethylbenzene isomers, a related class of compounds, primarily occurs through inhalation, although ingestion through food or drinking water is also possible .

特性

IUPAC Name |

2,3,5-trimethylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-5-4-8(10)6(2)7(3)9(5)11/h4H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUXXUAAJBKDGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B2889298.png)

![dimethyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2889301.png)

![Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2889303.png)

![(2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2889304.png)

![2-[4-(2-formyl-4-nitrophenyl)piperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B2889306.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline](/img/structure/B2889309.png)

![N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2889312.png)

![2,4-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2889317.png)